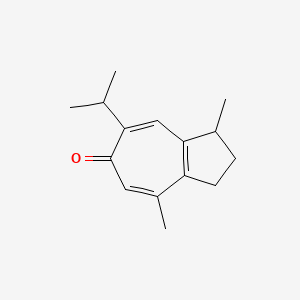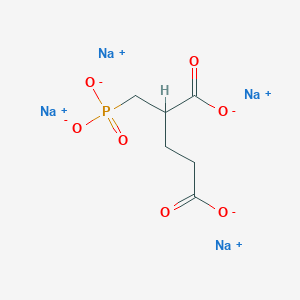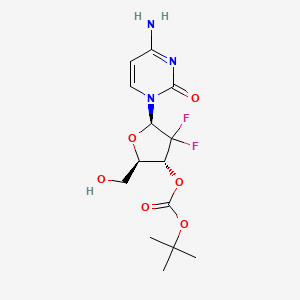
6-(Furan-2-yl)purine-beta-D-riboside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Furan-2-yl)purine-beta-D-riboside is a nucleoside derivative, specifically a 6-modified purine nucleoside. This compound is characterized by the presence of a furan ring attached to the purine base, which is further linked to a beta-D-riboside moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)purine-beta-D-riboside typically involves the modification of purine nucleosides. One common method includes the reaction of a purine derivative with a furan-containing reagent under specific conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Furan-2-yl)purine-beta-D-riboside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the furan ring or the purine base.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like ammonia (NH3) and various amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can lead to the formation of dihydrofuran derivatives .
Wissenschaftliche Forschungsanwendungen
6-(Furan-2-yl)purine-beta-D-riboside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Wirkmechanismus
The mechanism of action of 6-(Furan-2-yl)purine-beta-D-riboside involves its interaction with specific molecular targets and pathways. As a nucleoside derivative, it can be incorporated into nucleic acids, potentially interfering with DNA and RNA synthesis. This can lead to the inhibition of cellular replication and the induction of apoptosis in certain cell types .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-(furan-2-yl)purine-beta-D-(3’-deoxy-3’-fluoro)riboside: A fluoro-modified nucleoside with similar structural features.
6-(Furan-2-yl)purine-beta-D-riboside analogs: Various analogs with modifications on the furan ring or the purine base.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H14N4O5 |
|---|---|
Molekulargewicht |
318.28 g/mol |
IUPAC-Name |
2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H14N4O5/c19-4-8-11(20)12(21)14(23-8)18-6-17-10-9(7-2-1-3-22-7)15-5-16-13(10)18/h1-3,5-6,8,11-12,14,19-21H,4H2 |
InChI-Schlüssel |
OZOLTYAOBSJCJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12102192.png)
![(12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl) acetate](/img/structure/B12102196.png)





![6,8-Dihydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one](/img/structure/B12102224.png)



![7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12102260.png)

![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12102272.png)
